

Advanced Thermal Analysis Protocol: N-(2-methoxyethyl)-3,5-dinitrobenzamide

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Compound of Interest

Compound Name: *N-(2-methoxyethyl)-3,5-dinitrobenzamide*

Cat. No.: *B4786977*

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Executive Summary

Target Molecule: **N-(2-methoxyethyl)-3,5-dinitrobenzamide** Molecular Formula: C

H

N

O

Core Application: Electron-deficient acceptor for charge-transfer complexes; pharmaceutical intermediate. Critical Analysis: This guide provides a validated workflow for characterizing the thermal stability, phase transitions, and decomposition kinetics of the target. By leveraging structural analogues, we predict a melting point depression relative to the hydroxy-variant and define a safety-first energetic materials protocol.

Structural Basis & Thermal Predictions

To design an effective thermal protocol, we must first predict the material's behavior by analyzing its structural moieties relative to known standards.

- The Dinitrobenzamide Core: The 3,5-dinitrobenzamide motif is a classic electron-deficient system. The parent compound (3,5-dinitrobenzamide) melts at 183–185 °C [1].^[1] The nitro groups provide high thermal stability up to 280 °C, after which exothermic decomposition occurs.
- The Methoxyethyl Tail: The N-substitution introduces flexibility.
 - Analogue Comparison: The N-(2-hydroxyethyl) analogue melts at 143 °C (416 K) due to strong intermolecular hydrogen bonding (O–H O) [2].
 - Target Prediction: The N-(2-methoxyethyl) group caps the hydroxyl, removing the hydrogen bond donor. This disruption of the crystal lattice network will significantly lower the melting point, predicted here to fall within the 90–115 °C range.

Implication for Protocol: The wide gap between the predicted melting point (100 °C) and decomposition onset (250 °C) allows for a clear "safe window" for melt-phase processing, but requires strict control of heating rates to avoid overshooting into the energetic decomposition zone.

Critical Experimental Protocols

A. Differential Scanning Calorimetry (DSC)

Objective: Determine onset of melting (), enthalpy of fusion (), and purity.

Instrument Setup:

- Pan Configuration: Hermetically sealed Aluminum pans with a laser-drilled pinhole.
 - Reasoning: The pinhole prevents pressure buildup from trace volatiles while maintaining a self-saturated atmosphere to suppress sublimation, which is common in low-molecular-weight nitro-aromatics.

- Sample Mass: 2.0 – 4.0 mg (weighed to 0.01 mg).

- Purge Gas: Dry Nitrogen (50 mL/min).

Methodology (Heat-Cool-Heat Cycle):

- Equilibration: Hold at 25 °C for 5 min.
- Ramp 1: Heat from 25 °C to 160 °C at 10 °C/min.
 - Observation: Capture the primary melting endotherm. Stop before decomposition.
- Cool 1: Cool from 160 °C to 0 °C at 10 °C/min.
 - Observation: Check for recrystallization (exotherm) or glass formation (step change).
- Ramp 2: Heat from 0 °C to 300 °C at 10 °C/min.
 - Observation: Confirm reproducibility and identify the onset of exothermic decomposition ().

B. Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and decomposition kinetics.

Instrument Setup:

- Pan: Open Platinum or Alumina crucible (inert to nitro-compounds).
- Sample Mass: 5.0 – 10.0 mg.
- Atmosphere: Nitrogen (inert) vs. Air (oxidative) comparison.

Methodology:

- Ramp: Heat from 30 °C to 600 °C at 10 °C/min.
- Data Analysis:
 - Stage 1 (<150 °C): Mass loss here indicates residual solvent (methanol/water) from synthesis.
 - Stage 2 (>250 °C): Sharp mass loss corresponds to the degradation of the nitro groups (NO elimination) and benzamide core scission.

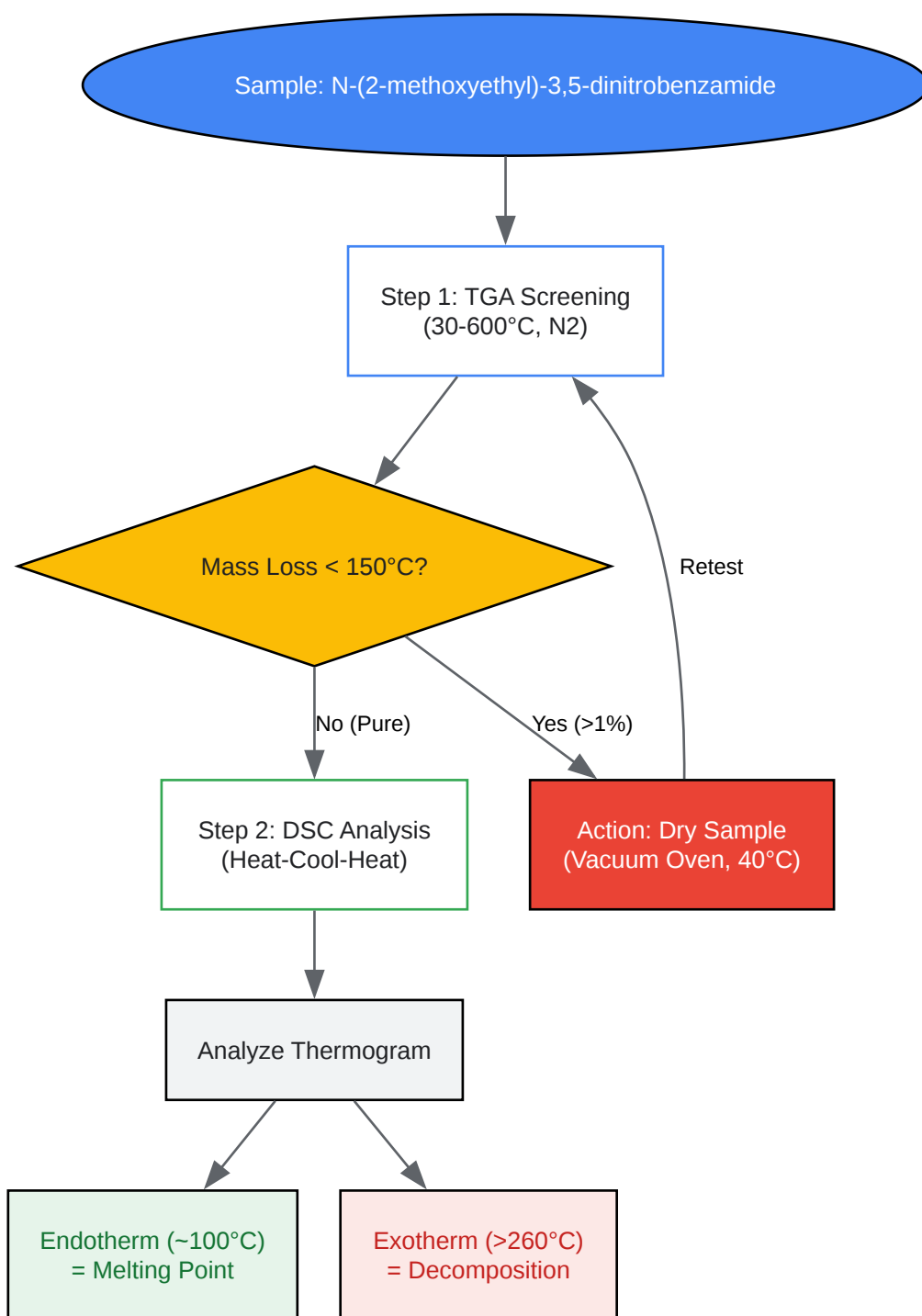
Data Interpretation & Visualization

Quantitative Data Summary Table

Parameter	Value (Predicted/Typical)	Significance
Melting Point ()	90 – 115 °C	Lower than OH-analogue due to capped H-bonding.
Enthalpy of Fusion ()	25 – 35 kJ/mol	Energy required to break crystal lattice.
Decomposition Onset ()	> 260 °C	Threshold for energetic instability.
Purity (DSC)	> 98.5%	Calculated via Van't Hoff plot of the melting peak.

Workflow Diagram

The following diagram illustrates the logical decision tree for characterizing this nitro-aromatic compound, ensuring safety and data integrity.



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Caption: Decision tree for thermal characterization, prioritizing volatile removal (TGA) before sealed-pan analysis (DSC).

Safety & Energetic Considerations

As a dinitro-derivative, this compound possesses "energetic" character.[2] While not a primary explosive, the presence of two nitro groups on the benzene ring serves as an internal oxidizer source.

- **Critical Limit:** Do not exceed 250 °C in sealed DSC pans during initial screening. The decomposition of nitro compounds is exothermic and autocatalytic; a sealed vessel can rupture if the pressure from evolved gases (NO₂, CO₂) exceeds the pan's burst limit.
- **Sample Size:** Keep DSC sample masses below 5 mg. For TGA, small masses prevent thermal runaway during the decomposition phase.
- **Residue:** The char remaining after TGA at 600 °C may still contain reactive polynitro-species. Dispose of residues as hazardous chemical waste.

References

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Sources

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